Psncbam-1

Beschreibung

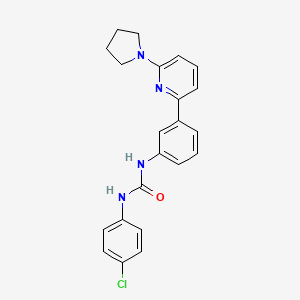

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYFSFWIPRJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701046393 | |

| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877202-74-9 | |

| Record name | PSNCBAM-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 877202-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSNCBAM-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Psncbam-1: An In-Depth Technical Guide to its Allosteric Mechanism of Action on the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Psncbam-1, a novel allosteric modulator of the cannabinoid CB1 receptor. This compound exhibits a unique pharmacological profile, acting as a negative allosteric modulator (NAM) of agonist-induced signaling while simultaneously enhancing agonist binding, a characteristic that has significant implications for its therapeutic potential. This document collates key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a diaryl urea derivative that selectively modulates the CB1 receptor through an allosteric binding site, distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind.[1][2] This allosteric interaction does not compete directly with orthosteric ligands but rather induces conformational changes in the receptor that alter the binding and signaling properties of these ligands.[1] The primary characteristic of this compound is its paradoxical effect: it enhances the binding of CB1 receptor agonists while inhibiting their functional activity.[1][3] This positions this compound as a unique tool for dissecting CB1 receptor pharmacology and as a potential therapeutic agent with a differentiated profile from orthosteric antagonists.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound at the human and rat CB1 receptors.

Table 1: Antagonism of Agonist-Induced CB1 Receptor Signaling in hCB1 Yeast Reporter Assay

| Agonist (at EC90) | This compound IC50 (nM) |

| CP55,940 | ~40 |

| WIN55,212-2 | ~209 |

| Anandamide (AEA) | >200 |

| 2-Arachidonoyl glycerol (2-AG) | >200 |

Table 2: Inhibition of Agonist-Stimulated [³⁵S]GTPγS Binding

| Agonist | This compound IC50 (nM) (HEK293-hCB1 membranes) | This compound IC50 (nM) (Rat cerebellar membranes) |

| CP55,940 (50 nM) | 16.0 ± 1.1 | - |

| Anandamide (AEA) (1 µM) | 18.0 ± 1.2 | - |

| CP55,940 (200 nM) | - | 13.9 ± 1.2 |

| Anandamide (AEA) (10 µM) | - | 19.3 ± 1.1 |

Table 3: Effects on Radioligand Binding

| Radioligand | Effect of this compound | Quantitative Parameter |

| [³H]CP55,940 | Dose-dependently increased binding | EC50 = 270 nM (increase of 15-20%) |

| [³H]SR141716A | Dose-dependently reduced binding (incomplete) | IC50 = 2.29 ± 0.37 µM |

Table 4: Inverse Agonist Activity in [³⁵S]GTPγS Binding Assay

| Compound | Maximal Reduction in Basal Binding (%) | IC50 (nM) |

| This compound | 16.3 ± 0.83 | 7.02 ± 1.25 |

| SR141716A | 29.25 ± 0.68 | 0.84 ± 0.02 |

Signaling Pathways

This compound modulates multiple downstream signaling pathways of the CB1 receptor. Its primary action is the non-competitive antagonism of G-protein signaling. It has been shown to inhibit agonist-induced Gαi activation, as measured by [³⁵S]GTPγS binding and cAMP accumulation assays. Interestingly, some allosteric modulators of the CB1 receptor, including this compound, have been shown to exhibit biased signaling, potentially favoring certain pathways over others, such as the MAPK/ERK pathway.

Figure 1: this compound Allosteric Modulation of CB1 Receptor Signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CB1 Receptor Yeast Reporter Assay

This assay was utilized as a primary screen to identify functional antagonists of the CB1 receptor.

-

Principle: Saccharomyces cerevisiae is engineered to express the human CB1 receptor and a reporter gene (e.g., lacZ) under the control of a yeast signaling pathway coupled to the GPCR. Agonist activation of the CB1 receptor leads to a measurable output from the reporter gene.

-

Methodology:

-

Yeast cells stably expressing the hCB1 receptor are incubated with a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC90 value) in the presence of varying concentrations of this compound.

-

The incubation is carried out at 30°C.

-

Reporter gene expression is quantified using a fluorescent or colorimetric substrate.

-

The IC50 value for this compound is determined by measuring the concentration-dependent inhibition of the agonist-induced signal.

-

Figure 2: Workflow for CB1 Yeast Reporter Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this activation.

-

Methodology:

-

Membranes prepared from cells expressing the CB1 receptor (e.g., HEK293-hCB1 cells or rat cerebellum) are used.

-

Membranes are incubated with a fixed concentration of a CB1 agonist (e.g., CP55,940 or AEA), varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

-

The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

The IC50 value for this compound is determined from the concentration-response curve of inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

Figure 3: Workflow for [³⁵S]GTPγS Binding Assay.

Radioligand Binding Assays

These assays are used to determine how this compound affects the binding of orthosteric ligands (agonists and antagonists) to the CB1 receptor.

-

Principle: A radiolabeled ligand ([³H]CP55,940 or [³H]SR141716A) is used to label the orthosteric binding site of the CB1 receptor. The effect of this compound on the binding of this radioligand is then measured.

-

Methodology:

-

Membranes from CB1-expressing cells are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

For competition binding assays, a fixed concentration of radioligand is used with increasing concentrations of an unlabeled competing ligand.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.

-

Data are analyzed to determine the effect of this compound on the radioligand binding, such as changes in Bmax (receptor density) or Kd (binding affinity).

-

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation on a key second messenger.

-

Principle: The CB1 receptor is coupled to the inhibitory G-protein, Gαi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Methodology:

-

Whole cells expressing the CB1 receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are stimulated with forskolin to increase basal cAMP levels.

-

Cells are then treated with a CB1 agonist in the presence of varying concentrations of this compound.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified.

-

Conclusion

This compound represents a significant tool in cannabinoid research, demonstrating the complexity of allosteric modulation of the CB1 receptor. Its unique profile as a functional antagonist and a binding enhancer provides a valuable pharmacological probe to explore the nuances of CB1 receptor signaling. Furthermore, the development of allosteric modulators like this compound opens new avenues for therapeutic intervention, potentially offering a safer alternative to orthosteric ligands by fine-tuning endogenous cannabinoid signaling rather than causing a complete blockade or over-activation of the receptor. Further research into the structural basis of its interaction with the CB1 receptor and its in vivo effects will be crucial in realizing its full therapeutic potential.

References

- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the function of Psncbam-1

An In-depth Technical Guide to PSNCBAM-1: A Negative Allosteric Modulator of the Cannabinoid CB1 Receptor

Introduction

This compound, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel small molecule that functions as a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] It represents a significant departure from traditional orthosteric antagonists or inverse agonists of the CB1 receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site for endogenous ligands.[3] This mode of action allows for a more nuanced "tuning" of receptor activity, often only in the presence of the endogenous agonist, which may offer a safer therapeutic profile.[1][3] this compound has demonstrated potential therapeutic applications, notably in reducing food intake and body weight in preclinical models, suggesting its utility in the treatment of obesity.

Mechanism of Action

The pharmacological profile of this compound is complex and demonstrates both pathway and probe dependence. While it acts as an antagonist in functional assays, paradoxically, it has been shown to increase the binding of orthosteric CB1 agonists like [3H]CP55,940. This suggests that this compound stabilizes a receptor conformation that has a higher affinity for the agonist but is inefficient at initiating downstream signaling.

This compound's primary mechanism is the non-competitive antagonism of CB1 receptor signaling. This has been confirmed through various functional assays, including [35S]GTPγS binding and cAMP assays, where it blocks the effects of agonists such as CP55,940, WIN55212-2, and the endocannabinoids anandamide (AEA) and 2-arachidonoyl glycerol (2-AG). Importantly, this compound is highly selective for the CB1 receptor, showing no significant activity at the CB2 receptor.

Recent studies suggest that the mechanism of action is not simple non-competitive antagonism but involves an increased rate of receptor desensitization and reduced internalization, leading to a time-dependent modulation of signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity in various in vitro assays.

Table 1: Antagonistic Activity of this compound

| Assay | Agonist | IC50 (nM) | Source |

| Inhibition of CP 55,940 | CP 55,940 | 45 | |

| Inhibition of WIN 55,212-2 | WIN 55,212-2 | 209 | |

| Constitutive Activity in [35S]GTPγS Assay | - | 7.02 ± 1.25 | |

| FAAH Inhibition | - | 2100 |

Table 2: Allosteric Modulation of Agonist Binding

| Assay | Ligand | Effect | EC50 (nM) | Source |

| [3H]CP55,940 Binding | [3H]CP55,940 | 58 ± 9% Increase | 14.4 ± 6.6 |

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Membrane Preparation : Membranes from cells expressing the CB1 receptor (e.g., HEK293-hCB1) are prepared.

-

Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT, pH 7.4.

-

Reaction Mixture : Membranes are incubated with the CB1 receptor agonist (e.g., CP55,940), various concentrations of this compound, and [35S]GTPγS (typically around 0.05 nM). GDP (usually 30 µM) is also included to ensure that the binding of [35S]GTPγS is dependent on receptor activation.

-

Incubation : The reaction is incubated at 30°C for 60 minutes.

-

Termination and Filtration : The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold buffer.

-

Quantification : The amount of [35S]GTPγS bound to the membranes is determined by liquid scintillation counting.

-

Data Analysis : Data are analyzed using non-linear regression to determine IC50 values for the antagonist.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation via Gi/o proteins.

-

Cell Culture : Cells expressing the CB1 receptor (e.g., HEK293-hCB1) are cultured to an appropriate density.

-

Assay Medium : Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Treatment : Cells are pre-incubated with various concentrations of this compound before being stimulated with an adenylyl cyclase activator like forskolin, in the presence of a CB1 receptor agonist (e.g., CP55,940).

-

Incubation : The incubation is typically carried out for a defined period, for example, 30 minutes at 37°C.

-

Lysis and Detection : The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis : The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist properties.

Radioligand Binding Assay

This assay is used to determine how this compound affects the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

-

Membrane Preparation : As with the [35S]GTPγS assay, membranes from cells expressing the CB1 receptor are used.

-

Assay Buffer : A suitable binding buffer is used, for instance, 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

-

Reaction Mixture : Membranes are incubated with a fixed concentration of a radiolabeled CB1 agonist (e.g., [3H]CP55,940) and varying concentrations of this compound.

-

Incubation : The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at 30°C).

-

Filtration : The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis : The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled orthosteric ligand) from the total binding. The effect of this compound on agonist binding is then plotted to determine its modulatory effect and EC50.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action at the CB1 Receptor

References

Psncbam-1: A Negative Allosteric Modulator of the Cannabinoid CB1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psncbam-1 has emerged as a significant pharmacological tool and a potential therapeutic candidate due to its unique mechanism of action as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor, subtly altering the receptor's conformation.[1][3] This modulation leads to a decrease in the efficacy of orthosteric agonists, effectively dampening CB1 receptor signaling without directly competing with endogenous or exogenous ligands.[1] Notably, this compound exhibits a paradoxical effect by enhancing the binding of some CB1 agonists, a characteristic that distinguishes it from classical competitive antagonists. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visual representations of its effects on signaling pathways.

Mechanism of Action

This compound functions as a negative allosteric modulator of the CB1 receptor. Its primary mechanism involves binding to an allosteric site, a location on the receptor that is topographically distinct from the orthosteric binding site where endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as synthetic agonists like CP55,940 and WIN55212-2, bind.

Upon binding, this compound induces a conformational change in the CB1 receptor that reduces the efficacy of agonist-induced signaling. This is a hallmark of negative allosteric modulation. However, this compound also demonstrates a complex interaction with orthosteric ligands, as it has been shown to increase the binding of the agonist [3H]CP55,940. This suggests a positive cooperativity in binding, a paradoxical finding for a functional antagonist. This dual characteristic of enhancing agonist binding while simultaneously reducing agonist-induced functional activity is a key feature of this compound's pharmacological profile.

Furthermore, studies have indicated that this compound's mechanism may involve an increased rate of receptor desensitization and reduced internalization, which contributes to its time-dependent modulation of signaling. This compound is highly selective for the CB1 receptor over the CB2 receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound in Functional Assays

| Assay Type | Agonist | Preparation | Parameter | Value | Reference |

| [35S]GTPγS Binding | CP55,940 | hCB1 HEK293 Membranes | IC50 | 45 nM | |

| [35S]GTPγS Binding | WIN55,212-2 | hCB1 HEK293 Membranes | IC50 | 209 nM | |

| [35S]GTPγS Binding | Basal | hCB1 HEK293 Membranes | IC50 | 7.02 ± 1.25 nM | |

| Yeast Reporter Assay | - | hCB1 Yeast | EC50 | 0.1 µM |

Table 2: In Vitro Binding Affinity of this compound

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]CP55,940 | CB1 Membranes | EC50 (for increased binding) | 14.4 ± 6.6 nM |

Table 3: In Vivo Efficacy of this compound in a Rat Acute Feeding Model

| Dose | Route of Administration | Effect on Food Intake (2h) | Effect on Food Intake (24h) | Effect on Body Weight (24h) | Reference |

| 30 mg/kg | i.p. | 83 ± 6% reduction (P<0.01) | 48 ± 7% reduction (P<0.01) | Significant decrease (P<0.01) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the CB1 receptor and the experimental workflows used to characterize this compound.

Figure 1: Simplified CB1 Receptor Signaling Pathway and the Modulatory Role of this compound.

Figure 2: Experimental Workflow for the Discovery and Characterization of this compound.

Experimental Protocols

CB1 Yeast Reporter Assay

This assay was utilized as the primary screening method to identify modulators of the CB1 receptor.

-

Principle: Yeast cells are engineered to express the human CB1 receptor and a reporter gene (e.g., lacZ) under the control of a signaling pathway activated by the receptor. Agonist binding to the CB1 receptor initiates a signaling cascade, leading to the expression of the reporter gene, which can be quantified. Antagonists or NAMs will inhibit this agonist-induced reporter gene expression.

-

Methodology:

-

Yeast cells expressing the human CB1 receptor are incubated with a known CB1 agonist (e.g., CP55,940, WIN55212-2, AEA, or 2-AG) at a concentration that elicits a submaximal response (EC90).

-

Test compounds, such as this compound, are added at varying concentrations.

-

The mixture is incubated at 30°C.

-

Reporter gene expression is measured using a fluorescent or colorimetric readout.

-

The ability of this compound to block the agonist-induced response is quantified to determine its antagonist/NAM activity.

-

[35S]GTPγS Binding Assay

This functional assay is used to confirm the antagonist properties of this compound and to investigate its mechanism of action.

-

Principle: GPCR activation by an agonist promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to measure this activation. An increase in [35S]GTPγS binding indicates receptor agonism, while a decrease in agonist-stimulated binding indicates antagonism.

-

Methodology:

-

Membranes prepared from cells expressing the CB1 receptor (e.g., HEK293-hCB1 or rat cerebellar membranes) are used.

-

Membranes are incubated with a CB1 agonist (e.g., CP55,940 or AEA) in the presence of [35S]GTPγS and GDP.

-

This compound is added at various concentrations to assess its ability to reverse the agonist-stimulated [35S]GTPγS binding.

-

The reaction is terminated, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

-

For Schild analysis to determine competitive vs. non-competitive antagonism, agonist concentration-response curves are generated in the presence of fixed concentrations of this compound.

-

cAMP Assay

This assay provides further confirmation of this compound's antagonist activity by measuring a downstream signaling event.

-

Principle: The CB1 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease in cAMP.

-

Methodology:

-

Cells expressing the CB1 receptor are pre-treated with forskolin to stimulate cAMP production.

-

A CB1 agonist is added, which inhibits the forskolin-stimulated cAMP accumulation.

-

This compound is co-incubated at various concentrations to determine its ability to reverse the agonist's inhibitory effect.

-

Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).

-

Radioligand Binding Assay

This assay is used to characterize the binding properties of this compound at the CB1 receptor.

-

Principle: The ability of this compound to interact with the CB1 receptor is assessed by its effect on the binding of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940 or [3H]SR141716A).

-

Methodology:

-

Membranes from CB1-expressing cells are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The data is analyzed to determine if this compound displaces the radioligand (competitive binding) or modulates its binding (allosteric modulation).

-

In Vivo Acute Rat Feeding Model

This in vivo model is used to evaluate the physiological effects of this compound on food intake and body weight.

-

Principle: The endocannabinoid system is a key regulator of appetite and energy balance. CB1 receptor antagonists are known to have hypophagic effects. This model assesses whether this compound can produce similar effects in a living organism.

-

Methodology:

-

Male Sprague-Dawley rats are used for the study.

-

This compound (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Food intake is measured at specific time points (e.g., 2 hours and 24 hours) post-injection.

-

Body weight is measured before the injection and at the end of the study period (e.g., 24 hours).

-

The effects of this compound are compared to a vehicle-treated control group and often to a known CB1 antagonist like SR141716A.

-

Conclusion

This compound represents a fascinating and important molecule in cannabinoid pharmacology. Its characterization as a negative allosteric modulator with the unusual property of enhancing agonist binding has provided valuable insights into the complexities of CB1 receptor function and modulation. The data and protocols outlined in this guide offer a comprehensive resource for researchers seeking to understand and further investigate the properties and potential applications of this compound and other allosteric modulators of the CB1 receptor. Its demonstrated in vivo efficacy in reducing food intake and body weight underscores its potential as a lead compound for the development of novel therapeutics for obesity and related metabolic disorders, potentially with a more favorable side-effect profile than direct-acting orthosteric antagonists.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Psncbam-1 and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Psncbam-1, a pioneering negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, has carved a significant niche in the landscape of cannabinoid research. Its unique ability to fine-tune receptor activity, rather than simply switching it on or off, offers a promising therapeutic avenue with potentially fewer side effects than traditional orthosteric ligands. This technical guide delves into the critical structure-activity relationships (SAR) of this compound, providing a comprehensive overview of the synthetic modifications that govern its biological activity, detailed experimental protocols for its evaluation, and a visual representation of its complex signaling pathways.

Unraveling the Structure-Activity Relationship: A Quantitative Perspective

The core of this compound's activity lies in its diarylurea scaffold. Extensive research has explored modifications at various positions to elucidate the key structural determinants for its allosteric modulation of the CB1 receptor. The following tables summarize the quantitative data from these studies, offering a clear comparison of the impact of different chemical alterations.

Table 1: Modulation of CB1 Receptor Binding and Function by this compound and Analogs

| Compound | Modification from this compound | IC50 (nM) vs CP 55,940[1] | IC50 (nM) vs WIN 55,212-2[1] | pIC50 ([35S]GTPγS)[2] | KB (nM) | α (cooperativity factor) |

| This compound | - | 45 | 209 | >5 | 55 | - |

| Org27569 | Different scaffold (indole-2-carboxamide) | - | - | <5 | - | - |

| Compound 8 | Phenyl analog | - | - | 5.2 | - | - |

| Compound 9 | - | - | - | Similar to Org27569 | - | - |

| Compound 12 | Amide derivative | - | - | - | - | - |

| Compound 24 | Thiophenyl analog | - | - | <5 | - | - |

| Compound 25 | Thiophenyl analog | - | - | <5 | - | - |

| Compound 26 | - | - | - | Low µM range (cAMP) | - | - |

| LDK1317 (12a) | Reduced rings (2), cyano instead of chloro | - | - | - | 110 | 2.3 |

| LDK1320 (12b) | Reduced rings, dimethylamino substitution | - | - | - | - | Enhanced agonist binding |

| LDK1321 (6a) | Reduced rings (3), cyano instead of chloro | - | - | - | 85 | 5.9 |

| LDK1324 (6b) | Reduced rings, cyano instead of chloro | - | - | - | 300 | 5.6 |

| SN15b | NH group between pyridine and phenyl | - | - | IC50: 182 nM (SRE) | - | - |

| SC4a | Phenyl instead of pyridine | - | - | IC50: 291 nM (SRE) | - | - |

Key Findings from SAR Studies:

-

The Diarylurea Core is Essential: The urea linkage is a critical pharmacophore for the activity of this compound and its analogs.

-

Modifications on the Pyridinyl Ring: Replacing the pyridinyl ring with a phenyl group can maintain or in some cases slightly reduce potency. The introduction of a nitrogen atom in the ring system, as seen in the pyrimidine analogs, can still lead to positive allosteric modulation of agonist binding.

-

The 2-Pyrrolidinyl Group: The tertiary amine substitution at the 2-position of the pyridine ring is favorable for activity. Non-cyclic substitutions like a dimethylamino group are also well-tolerated.

-

The 4-Chlorophenyl Moiety: The electron-withdrawing chloro group can be replaced by other groups like a cyano group, which has been shown to improve the potency of the modulator in some cases.

-

Linker Length and Flexibility: The length and rigidity of the linker connecting the different ring systems are crucial for optimal interaction with the allosteric binding pocket of the CB1 receptor. Shortening or elongating the ethyl linker in hybrid compounds led to reduced potency.

-

Ring System Reduction: It is possible to reduce the number of rings in the this compound structure from four to two or three while maintaining the ability to positively modulate agonist binding, which can lead to improved drug-like properties.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections provide a detailed overview of the methodologies used in the synthesis and biological characterization of this compound and its analogs.

General Synthetic Procedure for this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A common strategy is the coupling of two key intermediates. For instance, the synthesis of analogs with modifications on the pyridinyl ring often involves a Suzuki cross-coupling reaction.

Example Synthetic Route for "A" Series Analogs:

-

Buchwald-Hartwig Amination: 1,3-dibromobenzene is reacted with a suitable secondary cyclic amine (e.g., pyrrolidine) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., t-BuONa) in a solvent like toluene at elevated temperatures to yield the corresponding N-substituted 3-bromoaniline intermediate.

-

Suzuki Cross-Coupling: The resulting intermediate is then subjected to a Suzuki cross-coupling reaction with a substituted nitrophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., NaHCO3) in a solvent mixture like DME/water at elevated temperatures.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid.

-

Urea Formation: Finally, the resulting aniline is reacted with a substituted phenyl isocyanate (e.g., p-chlorophenylisocyanate) in an anhydrous solvent like chloroform to form the final diarylurea product.

Key Biological Assays for Characterization

1. [35S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Principle: In the presence of an agonist, the CB1 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation by measuring the incorporated radioactivity.

-

Methodology:

-

Membrane preparations from cells expressing the human CB1 receptor are incubated with the test compound, a CB1 agonist (e.g., CP 55,940), and [35S]GTPγS in an appropriate assay buffer.

-

The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The potency of the allosteric modulator is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

-

2. Calcium Mobilization Assay: This assay measures the intracellular calcium levels, which can be an indicator of G-protein-coupled receptor activation through certain signaling pathways.

-

Principle: Cells expressing the CB1 receptor and a promiscuous Gα16 protein are loaded with a calcium-sensitive fluorescent dye. Activation of the receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

Methodology:

-

HEK293 cells overexpressing the human CB1 receptor and Gα16 are plated in a multi-well plate.

-

The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

The test compound and a CB1 agonist are added to the wells.

-

The change in fluorescence is measured over time using a fluorescence plate reader.

-

The inhibitory potency of the allosteric modulator is determined by its ability to reduce the agonist-induced calcium mobilization.

-

3. cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled CB1 receptor.

-

Principle: Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Methodology:

-

Cells expressing the CB1 receptor are treated with the test compound and a CB1 agonist in the presence of forskolin (an adenylyl cyclase activator).

-

The intracellular cAMP levels are then measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The ability of the allosteric modulator to reverse the agonist-induced decrease in cAMP levels is quantified.

-

4. Radioligand Binding Assay: This assay is used to determine the effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

-

Principle: The ability of the allosteric modulator to enhance or inhibit the binding of a radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940) or antagonist is measured.

-

Methodology:

-

Membrane preparations from cells expressing the CB1 receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium and then terminated by filtration.

-

The amount of bound radioactivity is quantified.

-

The data is analyzed to determine the cooperativity factor (α), which indicates the degree of positive or negative modulation.

-

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the complex signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's complex signaling at the CB1 receptor.

Caption: Workflow for this compound analog development and testing.

References

A Comprehensive Technical Guide to PSNCBAM-1: A Novel Allosteric Modulator of the Cannabinoid CB1 Receptor

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of PSNCBAM-1, a novel negative allosteric modulator of the cannabinoid CB1 receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Background

This compound, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, was identified by Prosidion Ltd. following the screening of a proprietary small molecule library.[1][2] It emerged as a prototypical molecule of a novel class of diarylurea derivatives acting as allosteric antagonists at the CB1 receptor.[2][3] The discovery of this compound was driven by the search for safer alternatives to direct CB1 receptor inverse agonists like Rimonabant, which have been associated with significant side effects.[1] Allosteric modulators offer the potential for a more nuanced and safer pharmacological profile by fine-tuning the receptor's response to endogenous cannabinoids.

Synthesis

While the original synthesis by Bloxham et al. (2006) is cited, detailed public access to the specific reaction steps for this compound's initial synthesis is limited. However, the synthesis of this compound and its analogs generally follows established organic chemistry principles for the formation of diaryl ureas. A common method involves the coupling of an appropriate aniline derivative with a phenyl isocyanate. The synthesis of analogs, for instance, has been achieved by reacting 4-chlorophenyl isocyanate with various substituted anilines.

Mechanism of Action

This compound exhibits a complex and paradoxical mechanism of action at the CB1 receptor. It is classified as a negative allosteric modulator (NAM), meaning it negatively regulates the functional activity of orthosteric ligands (agonists). However, it has also been shown to act as a positive allosteric modulator (PAM) in terms of binding, as it enhances the binding of orthosteric agonists like [3H]CP55,940.

This dual characteristic leads to a non-competitive antagonism of agonist-induced signaling. This compound does not compete with agonists for the primary binding site but instead binds to a distinct allosteric site on the receptor. This interaction is thought to induce a conformational change in the receptor that disrupts the functional response to agonist binding, without displacing the agonist itself. Studies suggest that this allosteric modulation leads to an increased rate of receptor desensitization and reduced internalization, which contributes to the observed antagonism in functional assays.

This compound is highly selective for the CB1 receptor over the CB2 receptor.

Quantitative Pharmacological Data

The pharmacological effects of this compound have been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| In Vitro Assay | Agonist/Ligand | Cell/Tissue Type | Parameter | Value | Reference |

| [35S]GTPγS Binding | CP55,940 | HEK293-hCB1 membranes | IC50 | 7.02 ± 1.25 nM | |

| [35S]GTPγS Binding | CP55,940 | Rat cerebellar membranes | IC50 | Not specified | |

| [35S]GTPγS Binding | AEA | HEK293-hCB1 membranes | IC50 | Not specified | |

| [35S]GTPγS Binding | AEA | Rat cerebellar membranes | IC50 | Not specified | |

| Radioligand Binding | [3H]CP55,940 | CB1 membranes | EC50 (for increased binding) | 14.4 ± 6.6 nM | |

| cAMP Assay | CP55,940 | Not specified | Reversal of inhibition | Complete at 10µM | |

| cAMP Assay | AEA | Not specified | Reversal of inhibition | Complete at 10µM | |

| Inhibition of Agonist | CP 55,940 | Not specified | IC50 | 45 nM | |

| Inhibition of Agonist | WIN 55,212-2 | Not specified | IC50 | 209 nM |

| In Vivo Assay | Animal Model | Dose | Effect | Reference |

| Acute Feeding | Rat | Not specified | Decreased food intake and body weight | |

| Palatable Food Self-Administration | Mouse | 18 mg/kg | Significant reduction in food rewards | |

| Palatable Food Self-Administration | Mouse | 30 mg/kg | Significant reduction in food rewards | |

| Ethanol Self-Administration | Mouse | 30 mg/kg | Reduction in ethanol rewards |

Signaling Pathways and Experimental Workflows

The interaction of this compound with the CB1 receptor modulates several downstream signaling pathways. The following diagrams illustrate these interactions and the experimental workflows used for characterization.

Caption: CB1 Receptor Signaling Pathway and Allosteric Modulation by this compound.

Caption: Experimental Workflow for In Vitro Characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

6.1. Radioligand Binding Experiments

-

Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (hCB1R) or from mouse brain tissue.

-

Radiolabeled agonist, such as [3H]CP55,940.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris, 2.5 mM EDTA, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the CB1 receptor-containing membranes with the radiolabeled agonist and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

-

Analyze the data using non-linear regression to determine parameters such as EC50 for the enhancement of agonist binding.

-

6.2. [35S]GTPγS Binding Assays

-

Objective: To measure the functional consequence of this compound on agonist-induced G-protein activation.

-

Materials:

-

Membrane preparations from cells expressing hCB1R or from rat cerebellum.

-

CB1 receptor agonist (e.g., CP55,940 or AEA).

-

This compound.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate the membranes with the CB1 agonist and varying concentrations of this compound.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.

-

Terminate the assay by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Analyze the data to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

6.3. cAMP Assays

-

Objective: To assess the effect of this compound on agonist-mediated inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the CB1 receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

CB1 receptor agonist.

-

This compound.

-

cAMP assay kit (e.g., LANCE cAMP kit).

-

-

Procedure:

-

Incubate the cells with the CB1 agonist in the presence or absence of this compound.

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or other detection method provided by the kit.

-

Determine the extent to which this compound reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

6.4. In Vivo Acute Feeding Studies

-

Objective: To evaluate the effect of this compound on food intake and body weight in an animal model.

-

Animals: Male rats or mice.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, and 80% saline) and administered via intraperitoneal (i.p.) injection.

-

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer this compound or vehicle to different groups of animals.

-

Provide access to food (standard chow or a palatable diet) and measure the amount consumed over a specific period.

-

Monitor the body weight of the animals.

-

Analyze the data to determine if this compound significantly reduces food intake and body weight compared to the vehicle control group.

-

Conclusion

This compound is a seminal compound in the study of CB1 receptor allosteric modulation. Its unique pharmacological profile, characterized by positive cooperativity in agonist binding and negative modulation of function, has provided valuable insights into the complexities of GPCR signaling. The in vivo efficacy of this compound in reducing food intake highlights the therapeutic potential of allosteric modulators for metabolic disorders. This technical guide summarizes the core knowledge on this compound, providing a foundation for further research and development in this promising area of pharmacology.

References

PSNCBAM-1: A Technical Guide to its Cannabinoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the allosteric modulator PSNCBAM-1, with a specific focus on its selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor. The following sections detail quantitative binding and functional data, experimental methodologies, and the signaling pathways modulated by this compound.

Core Findings: High Selectivity for CB1 Receptor

This compound is a selective CB1 receptor allosteric antagonist. Extensive in vitro studies have demonstrated that this compound exerts its effects through selective allosteric modulation of the CB1 receptor, with no significant activity observed at the CB2 receptor.[1] This high level of subtype selectivity is a key characteristic of this compound, suggesting its potential for more targeted therapeutic applications with a reduced risk of off-target effects associated with non-selective cannabinoid ligands.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the interaction of this compound with CB1 and CB2 receptors from various in vitro assays.

Table 1: this compound Activity at the CB1 Receptor

| Assay Type | Agonist | Parameter | Value | Cell Line | Reference |

| Yeast Reporter Assay | CP55,940 | IC₅₀ | ~40 nM | Saccharomyces cerevisiae | [1] |

| Yeast Reporter Assay | WIN55,212-2 | IC₅₀ | ~209 nM | Saccharomyces cerevisiae | |

| Yeast Reporter Assay | Anandamide (AEA) | IC₅₀ | >200 nM | Saccharomyces cerevisiae | |

| Yeast Reporter Assay | 2-Arachidonoyl glycerol (2-AG) | IC₅₀ | >200 nM | Saccharomyces cerevisiae | |

| [³⁵S]GTPγS Binding | CP55,940 | IC₅₀ | 7.02 ± 1.25 nM (partial reduction) | HEK293-hCB1 | |

| cAMP Assay | CP55,940 | - | Partial antagonism at 1 µM | Mammalian cells | |

| Radioligand Binding ([³H]CP55,940) | - | EC₅₀ (enhancement) | 14.4 ± 6.6 nM | - | |

| Radioligand Binding ([³H]SR141716A) | - | IC₅₀ (reduction) | 2.29 ± 0.37 µM | - | |

| Calcium Mobilization | CP55,940 | pIC₅₀ | Similar to Org27569 | - | |

| SRE Assay | CP55,940 | IC₅₀ | 234 (161–337) nM | HEK293-CB1 |

Table 2: this compound Activity at the CB2 Receptor

| Assay Type | Parameter | Result | Cell Line | Reference |

| [³⁵S]GTPγS Binding | Antagonism | No reversal of CP55,940-induced binding | HEK293-CB2 | |

| Radioligand Binding | Binding | No significant binding up to 10 µM | - | |

| Calcium Mobilization | Agonism | No significant agonist effect (<10% of CP55,940 Eₘₐₓ) | CHO-RD-HGA16 | |

| Calcium Mobilization | Antagonism | No significant antagonist activity (<50% inhibition at 10 µM) | CHO-RD-HGA16 |

Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the selectivity of this compound.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound for CB1 and CB2 receptors.

-

CB1 Receptor Binding:

-

Cell Membranes: Membrane preparations were obtained from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human CB1 receptor.

-

Radioligand: [³H]CP55,940, a high-affinity synthetic cannabinoid agonist, was used.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, and 0.5% fatty acid-free BSA, at a pH of 7.4.

-

Incubation: Membranes were incubated with varying concentrations of this compound and a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM) for 1.5 hours at 30°C.

-

Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of an unlabeled orthosteric ligand, such as 10 µM (R)-WIN55,212-2.

-

Detection: Bound radioactivity was measured using liquid scintillation counting.

-

-

CB2 Receptor Binding:

-

A similar protocol was followed using membrane preparations from CHO-K1 cells stably transfected with the human CB2 receptor.

-

Functional Assays

A variety of functional assays were employed to assess the modulatory effect of this compound on receptor signaling.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor.

-

Principle: In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Procedure: Membranes from cells expressing either CB1 or CB2 receptors were incubated with an agonist (e.g., CP55,940), [³⁵S]GTPγS, and varying concentrations of this compound. The amount of bound [³⁵S]GTPγS was then quantified.

-

-

cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like CB1.

-

Principle: Activation of CB1 receptors by an agonist leads to the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

-

Procedure: Cells expressing CB1 receptors were treated with forskolin to stimulate cAMP production. The ability of a CB1 agonist to inhibit this production, and the effect of this compound on this inhibition, were measured.

-

-

Yeast Reporter Assay:

-

Principle: A genetically modified strain of Saccharomyces cerevisiae expressing the human CB1 receptor and a reporter gene (e.g., β-galactosidase) linked to a G-protein signaling pathway was used. Receptor activation by an agonist leads to the expression of the reporter gene, which can be measured.

-

Procedure: Yeast cells were incubated with a CB1 agonist in the presence or absence of this compound, and the reporter gene expression was quantified.

-

-

Serum Response Element (SRE) Assay: This assay assesses the activation of the MAPK/ERK signaling pathway.

-

Principle: Activation of the MAPK/ERK pathway can lead to the activation of transcription factors that bind to the Serum Response Element (SRE) in the promoter of a reporter gene.

-

Procedure: HEK293 cells transfected with the CB1 receptor and an SRE-driven reporter gene were stimulated with a CB1 agonist in the presence of varying concentrations of this compound. The resulting reporter gene expression was measured.

-

Signaling Pathways and Allosteric Modulation

This compound exhibits a complex mode of action characteristic of an allosteric modulator. It acts as a negative allosteric modulator (NAM) for G-protein-dependent signaling pathways while paradoxically enhancing the binding of orthosteric agonists.

G-Protein Dependent Signaling

This compound antagonizes agonist-induced signaling through Gi/o proteins. This has been demonstrated in [³⁵S]GTPγS binding assays, where it inhibits the agonist-stimulated binding of [³⁵S]GTPγS, and in cAMP assays, where it attenuates the agonist-mediated inhibition of cAMP production. This indicates that this compound stabilizes a receptor conformation that is less efficient at coupling to and activating G-proteins.

This compound as a Negative Allosteric Modulator of G-Protein Signaling.

MAPK/ERK Signaling Pathway

In contrast to its effects on G-protein signaling, some evidence suggests that this compound can act as a positive allosteric modulator (PAM) for the MAPK/ERK signaling pathway. However, other studies using the SRE assay, which is dependent on this pathway, have shown that this compound inhibits the response produced by the agonist CP55,940, indicating it behaves as a NAM in this context as well. This highlights the pathway-dependent nature of this compound's allosteric effects.

References

An In-depth Technical Guide on the In Vivo Effects of PSNCBAM-1 on Appetite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of PSNCBAM-1, a novel allosteric antagonist of the cannabinoid CB1 receptor, with a specific focus on its impact on appetite. The information presented is collated from preclinical research and is intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to this compound

This compound, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a small molecule that functions as a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor[1][2]. Unlike orthosteric antagonists which bind to the same site as endogenous ligands, this compound binds to a distinct, allosteric site on the CB1 receptor. This interaction modulates the receptor's response to agonists[3][4]. The development of CB1 allosteric modulators like this compound is of significant interest as a potential therapeutic strategy for conditions such as obesity, offering a different pharmacological approach that may mitigate the side effects associated with direct CB1 receptor inverse agonists, such as rimonabant[3].

Mechanism of Action

This compound exerts its effects through selective allosteric modulation of the CB1 receptor. In vitro studies have demonstrated that it can block the effects of CB1 receptor agonists. While it paradoxically increases the binding of some CB1 agonists, it acts as a non-competitive antagonist in functional assays, thereby inhibiting agonist-induced signaling. This allosteric antagonism is highly selective for the CB1 receptor over the CB2 receptor. The endocannabinoid system is a key regulator of appetite and energy balance, and by modulating the CB1 receptor, this compound can influence these physiological processes.

In Vivo Effects on Appetite and Body Weight

Preclinical studies in rodent models have demonstrated the hypophagic (appetite-suppressing) effects of this compound.

The following table summarizes the key quantitative findings from an acute feeding study in male Sprague-Dawley rats.

| Parameter | Treatment Group | Dose | Observation Time | % Change vs. Vehicle | Significance (p-value) | Reference |

| Food Intake | This compound | 30 mg/kg i.p. | 2 hours | ↓ 83 ± 6% | < 0.01 | |

| SR141716A (Rimonabant) | 10 mg/kg i.p. | 2 hours | ↓ 94 ± 2% | < 0.01 | ||

| This compound | 30 mg/kg i.p. | 24 hours | ↓ 48 ± 7% | < 0.01 | ||

| SR141716A (Rimonabant) | 10 mg/kg i.p. | 24 hours | ↓ 48 ± 3% | < 0.01 | ||

| Body Weight | This compound | 30 mg/kg i.p. | 24 hours | Significant Decrease | < 0.01 | |

| SR141716A (Rimonabant) | 10 mg/kg i.p. | 24 hours | Significant Decrease | < 0.01 | ||

| Vehicle | - | 24 hours | Weight Gain | - |

A more recent study in adult male mice also showed that this compound dose-dependently reduces the self-administration of palatable food, with significant effects observed at doses of 18 and 30 mg/kg.

Experimental Protocols

The following section details the methodology for the acute rat feeding study that demonstrated the in vivo effects of this compound on appetite.

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Housing and Acclimatization: Animals were housed under standard laboratory conditions with a regular light-dark cycle. They were acclimatized to the experimental procedures before the study commenced.

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The comparator drug, SR141716A (rimonabant), was administered at 10 mg/kg i.p. A vehicle-treated group served as the control.

-

Feeding Protocol: Following drug or vehicle administration, pre-weighed food was provided to the animals.

-

Measurements:

-

Food intake was measured at 2 hours and 24 hours post-administration by weighing the remaining food.

-

Body weight was measured at the beginning of the study and at 24 hours post-administration.

-

-

Statistical Analysis: The data were analyzed using appropriate statistical methods to compare the treatment groups with the vehicle control group. A p-value of less than 0.01 was considered statistically significant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vivo appetite studies.

Caption: Signaling pathway of this compound at the CB1 receptor.

Caption: Experimental workflow for the acute rat feeding study.

Conclusion and Future Directions

This compound has been identified as a novel CB1 receptor allosteric antagonist with demonstrated in vivo efficacy in reducing food intake and body weight in preclinical models. Its mechanism of action offers a promising alternative to direct CB1 receptor blockade, potentially avoiding the adverse psychiatric side effects that have limited the clinical use of previous CB1 antagonists. Further research is warranted to fully elucidate the long-term effects and safety profile of this compound and to explore its therapeutic potential for the treatment of obesity and other metabolic disorders. Studies investigating the impact of this compound on specific appetite-regulating hormones and neural circuits would provide a more detailed understanding of its hypophagic effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]

- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Psncbam-1: A Negative Allosteric Modulator of the Cannabinoid CB1 Receptor

Introduction

Psncbam-1, or 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel, synthetic small molecule that acts as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2][3][4] Discovered by Prosidion Limited through screening a proprietary small molecule library, this compound has garnered significant interest within the scientific community for its unique pharmacological profile and therapeutic potential, particularly in the context of metabolic disorders and substance abuse.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, binding characteristics, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exhibits a complex and fascinating mechanism of action at the CB1 receptor. It functions as a NAM, meaning it binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as synthetic agonists like CP55,940 and WIN55,212-2, bind. This allosteric binding results in a modulation of the orthosteric ligand's effects.

A paradoxical characteristic of this compound is its ability to act as a positive allosteric modulator (PAM) in radioligand binding assays, where it dose-dependently enhances the binding of the CB1 agonist [3H]CP55,940. Conversely, in functional assays, this compound behaves as a noncompetitive antagonist, reducing the efficacy (Emax) of CB1 agonists without significantly affecting their potency (EC50). This suggests that while this compound may stabilize a receptor conformation that has a higher affinity for agonists, this conformation is less capable of initiating downstream signaling. In contrast to its effect on agonist binding, this compound reduces the binding of the inverse agonist [3H]SR141716A.

Selectivity

This compound demonstrates high selectivity for the CB1 receptor over the CB2 receptor. Studies have shown that it has no significant effect on agonist-stimulated [35S]GTPγS binding in cells expressing the CB2 receptor. This selectivity is a crucial attribute, as it minimizes off-target effects and enhances its potential as a therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various in vitro assays.

Table 1: In Vitro Antagonism of CB1 Receptor Agonists by this compound in a CB1 Yeast Reporter Assay

| Agonist | This compound IC50 (nM) |

| CP55,940 | 45 |

| WIN55,212-2 | 209 |

| Anandamide (AEA) | >200 |

| 2-Arachidonoyl Glycerol (2-AG) | ~40 |

Table 2: Effect of this compound on Radioligand Binding to the CB1 Receptor

| Radioligand | Effect of this compound | IC50 (µM) |

| [3H]CP55,940 (agonist) | Increased binding | - |

| [3H]SR141716A (inverse agonist) | Decreased binding | 2.29 ± 0.37 |

Table 3: Functional Antagonism of this compound in Various Assays

| Assay | Agonist | Effect of this compound | Notes |

| [35S]GTPγS Binding | CP55,940, AEA | Noncompetitive antagonism | Reduced Emax of agonist |

| cAMP Accumulation | CP55,940, AEA | Antagonism | Reversed agonist-induced inhibition of forskolin-stimulated cAMP |

| β-arrestin Recruitment | CP55,940, WIN55,212-2 | Inhibition | Dose-dependently reduced Emax |

| SRE Assay | CP55,940 | Inhibition | IC50 of 234 nM |

| Calcium Mobilization | CP55,940 | Inhibition | - |

Signaling Pathways Modulated by this compound

This compound modulates multiple downstream signaling pathways associated with the CB1 receptor. The CB1 receptor primarily couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound antagonizes this agonist-induced inhibition of cAMP accumulation.

Furthermore, the CB1 receptor can also signal through other pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and β-arrestin recruitment. This compound has been shown to inhibit agonist-induced β-arrestin recruitment and MAPK/ERK signaling. Interestingly, some studies suggest that this compound can display biased signaling, differentially affecting G-protein-dependent and β-arrestin-dependent pathways.

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the therapeutic potential of this compound. In an acute rat feeding model, this compound was shown to decrease food intake and body weight, suggesting its utility in the treatment of obesity. More recent studies have explored its effects in models of alcohol use disorder, where it was found to reduce ethanol self-administration, although this effect may be linked to a general reduction in palatable food consumption. This compound has also been shown to attenuate the anti-nociceptive effects of THC in mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the pharmacological profile of this compound.

CB1 Yeast Reporter Assay

This assay was utilized as a primary screening tool to identify modulators of the CB1 receptor.

-

Principle: The budding yeast Saccharomyces cerevisiae is engineered to express the human CB1 receptor, which couples to the endogenous yeast G-protein signaling pathway. Activation of the receptor by an agonist leads to the expression of a reporter gene (e.g., β-galactosidase), which can be quantified.

-

Methodology:

-

Yeast cells stably expressing the hCB1 receptor are incubated with various concentrations of this compound in the presence of a fixed, high concentration (EC90) of a CB1 agonist (e.g., CP55,940, WIN55,212-2, AEA, or 2-AG).

-

The mixture is incubated at 30°C.

-

Reporter gene expression is measured using a fluorescent or colorimetric substrate.

-

The IC50 value for this compound is determined by fitting the dose-response data to a one-site competition model.

-

Radioligand Binding Assays

These assays are used to determine how this compound affects the binding of other ligands to the CB1 receptor.

-

Principle: The ability of this compound to modulate the binding of a radiolabeled ligand (e.g., [3H]CP55,940 or [3H]SR141716A) to cell membranes expressing the CB1 receptor is measured.

-

Methodology:

-

Cell membranes from HEK293 cells or rat cerebellum expressing the CB1 receptor are prepared.

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data are analyzed to determine the effect of this compound on radioligand binding.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Principle: In the presence of an agonist, the CB1 receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to receptor activation.

-

Methodology:

-

Cell membranes expressing the CB1 receptor are incubated with varying concentrations of a CB1 agonist in the presence or absence of this compound.

-

[35S]GTPγS is added to the reaction mixture.

-

The reaction is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified.

-

Schild analysis can be used to determine the nature of the antagonism.

-

cAMP Accumulation Assay

This assay measures the downstream effect of Gαi activation on adenylyl cyclase activity.

-

Principle: Activation of the Gαi-coupled CB1 receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This compound's ability to reverse this effect is quantified.

-

Methodology:

-

Whole cells expressing the CB1 receptor are pre-incubated with this compound.

-

Adenylyl cyclase is stimulated with forskolin.

-

A CB1 agonist is added to inhibit forskolin-stimulated cAMP accumulation.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., LANCE cAMP kit).

-

Conclusion

This compound is a valuable pharmacological tool for studying the allosteric modulation of the CB1 receptor. Its unique profile as a negative allosteric modulator with positive effects on agonist binding provides a novel mechanism for attenuating CB1 receptor signaling. This property, combined with its high selectivity and in vivo efficacy in preclinical models of obesity and addiction, highlights its potential for the development of safer and more effective therapeutics targeting the endocannabinoid system. Further research is warranted to fully elucidate its complex mechanism of action and to explore its full therapeutic potential.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]

Psncbam-1: A Technical Guide to its Allosteric Modulation of the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endocannabinoid system (ECS), particularly the cannabinoid type-1 (CB1) receptor, represents a significant target for therapeutic intervention in a variety of disorders, including obesity, pain, and psychiatric conditions.[1] However, direct-acting orthosteric agonists or antagonists of the CB1 receptor have been associated with significant side effects, limiting their clinical utility.[2] Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a more nuanced approach to receptor modulation, potentially providing greater selectivity and an improved safety profile.[3] This document provides an in-depth technical overview of Psncbam-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea), a prototypical small molecule identified as a selective negative allosteric modulator (NAM) of the CB1 receptor.[4][5] We will detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, describe relevant experimental protocols, and illustrate its effects on cellular signaling pathways.

Core Mechanism of Action: Allosteric Antagonism

This compound exerts its effects through selective allosteric modulation of the CB1 receptor. Unlike orthosteric antagonists that compete directly with endogenous or synthetic agonists, this compound binds to a different site on the receptor. This interaction results in a conformational change that non-competitively inhibits agonist-induced signaling. A key characteristic of its allosteric nature is the paradoxical enhancement of binding for certain orthosteric agonists, like [3H]CP55,940, while simultaneously decreasing their functional efficacy. Conversely, it has been shown to decrease the binding of the inverse agonist [3H]SR141716A.

This molecule demonstrates high selectivity for the CB1 receptor, with no significant activity observed at the CB2 receptor. Functionally, this compound acts as a non-competitive antagonist, reducing the maximal effect (Emax) of CB1 agonists without significantly shifting their potency (EC50). While primarily classified as a NAM, some studies have noted weak partial inverse agonist activity in [35S]GTPγS binding assays under basal conditions.

Quantitative Data Summary

The pharmacological profile of this compound has been characterized across multiple assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Functional Antagonism of this compound

| Assay Type | Agonist | IC50 / pIC50 | Emax Reduction | Cell/Tissue Type | Reference |

|---|---|---|---|---|---|

| hCB1 Yeast Reporter | CP55,940 (100 nM) | ~40-200 nM (range for various agonists) | - | Saccharomyces cerevisiae | |

| hCB1 Yeast Reporter | WIN55,212-2 | IC50: 209 nM | - | Saccharomyces cerevisiae | |

| hCB1 Yeast Reporter | Anandamide (AEA) | ~40-200 nM (range for various agonists) | - | Saccharomyces cerevisiae | |

| hCB1 Yeast Reporter | 2-Arachidonoyl glycerol (2-AG) | ~40-200 nM (range for various agonists) | - | Saccharomyces cerevisiae | |

| [35S]GTPγS Binding | CP55,940 | IC50: 45 nM | From 167.5% to 109.1% of basal at 300 nM this compound | HEK293-hCB1 membranes | |

| [35S]GTPγS Binding (Basal) | - | IC50: 7.02 ± 1.25 nM | 16.3 ± 0.83% reduction (partial inverse agonism) | HEK293-hCB1 membranes | |

| cAMP Assay | CP55,940 / AEA | Complete reversal at 10 µM, partial at 1 µM | - | HEK293-hCB1 cells | |

| MAPK/ERK (SRE Assay) | CP55,940 (33 nM) | IC50: 234 nM | - | CHO-K1 hCB1R cells |

| Receptor Internalization | WIN55,212-2 (400 nM) | pEC50: 5.15 ± 0.05 | - | HEK 293 cells | |

Table 2: In Vivo Effects of this compound

| Model | Species | Doses | Key Findings | Reference |

|---|---|---|---|---|